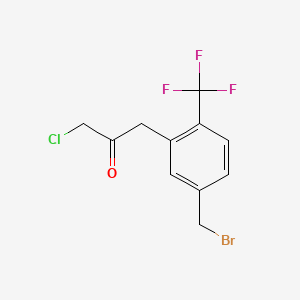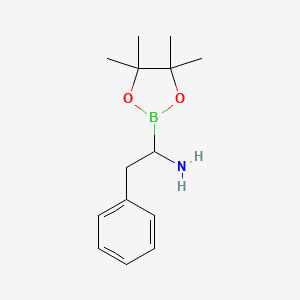
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety
准备方法
The synthesis of 1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 2-(methylthio)aniline, undergoes nitration to form 2-(methylthio)-3-nitroaniline. This intermediate is then reduced to yield 3-amino-2-(methylthio)aniline.
Acylation: The amino group of 3-amino-2-(methylthio)aniline is acylated using a suitable acylating agent, such as chloroacetyl chloride, to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反应分析
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while the amino group can be reduced to form corresponding amines.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride).
科学研究应用
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.
作用机制
The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one: This compound differs by the position of the chlorine atom, which can affect its reactivity and biological activity.
1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one:
1-(3-Amino-2-(methylthio)phenyl)-3-hydroxypropan-1-one: The presence of a hydroxyl group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological interactions.
属性
分子式 |
C10H12ClNOS |
|---|---|
分子量 |
229.73 g/mol |
IUPAC 名称 |
1-(3-amino-2-methylsulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-7(9(13)5-6-11)3-2-4-8(10)12/h2-4H,5-6,12H2,1H3 |
InChI 键 |
PRVHDNJSVGJJAY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=C1N)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















